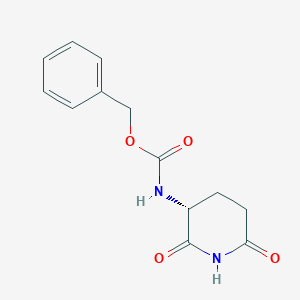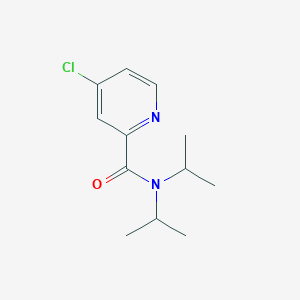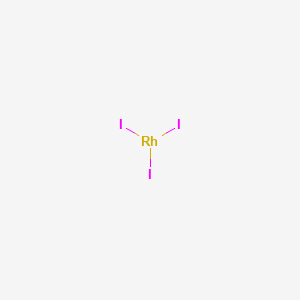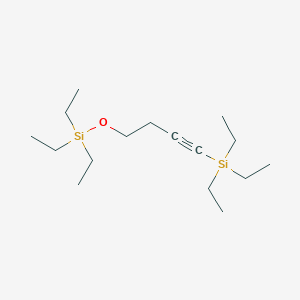
1-(2,4-Dimethylpentan-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylpentan-3-yl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of piperazine derivatives and is widely used as a nitrification inhibitor in agriculture.
科学的研究の応用
1-(2,4-Dimethylpentan-3-yl)piperazine has been extensively studied for its potential applications in agriculture. It is commonly used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. 1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria, which are responsible for converting ammonium to nitrate in the soil. By inhibiting the nitrification process, 1-(2,4-Dimethylpentan-3-yl)piperazine can increase the efficiency of nitrogen uptake by plants, leading to higher crop yields and reduced environmental pollution.
1-(2,4-Dimethylpentan-3-yl)piperazine has also been studied for its potential applications in medicine. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-(2,4-Dimethylpentan-3-yl)piperazine has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
作用機序
1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria by binding to their enzymes and disrupting the nitrification process. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to have a low toxicity profile and is generally considered safe for use in agriculture. However, studies have shown that 1-(2,4-Dimethylpentan-3-yl)piperazine can cause changes in soil microbial communities, which may have long-term effects on soil health and nutrient cycling.
実験室実験の利点と制限
1-(2,4-Dimethylpentan-3-yl)piperazine is a relatively stable compound and can be easily synthesized in the lab. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine's potential effects on soil microbial communities may need to be taken into account when designing experiments.
将来の方向性
There are several areas of research that could benefit from further investigation into 1-(2,4-Dimethylpentan-3-yl)piperazine. These include:
1. Developing new synthesis methods for 1-(2,4-Dimethylpentan-3-yl)piperazine that are more efficient and environmentally friendly.
2. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a drug delivery system for the treatment of neurological disorders.
3. Studying the long-term effects of 1-(2,4-Dimethylpentan-3-yl)piperazine on soil microbial communities and nutrient cycling.
4. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a biocide for the control of bacterial infections.
5. Developing new formulations of 1-(2,4-Dimethylpentan-3-yl)piperazine that are more soluble in water and easier to work with in lab experiments.
Conclusion:
1-(2,4-Dimethylpentan-3-yl)piperazine is a compound with significant potential in various fields, including agriculture and medicine. Its ability to inhibit nitrification in soil has led to its widespread use as a nitrification inhibitor, while its antimicrobial properties make it a promising candidate for the development of new drugs and biocides. Further research into 1-(2,4-Dimethylpentan-3-yl)piperazine's synthesis, mechanism of action, and potential applications could lead to new discoveries and innovations in these fields.
合成法
1-(2,4-Dimethylpentan-3-yl)piperazine can be synthesized by reacting 1-bromo-2,4-dimethylpentane with piperazine in the presence of a base such as potassium carbonate. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 1-(2,4-Dimethylpentan-3-yl)piperazine as the final product.
特性
CAS番号 |
178613-30-4 |
|---|---|
製品名 |
1-(2,4-Dimethylpentan-3-yl)piperazine |
分子式 |
C11H24N2 |
分子量 |
184.32 g/mol |
IUPAC名 |
1-(2,4-dimethylpentan-3-yl)piperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |
InChIキー |
GVJNBTSKKGNINR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
正規SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)


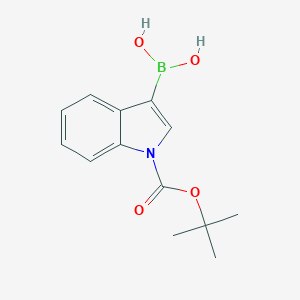
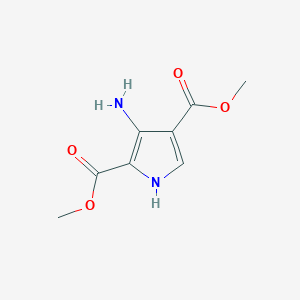
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
